(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid (R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941175
InChI: InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)
SMILES:
Molecular Formula: C26H32N4O6
Molecular Weight: 496.6 g/mol

(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

CAS No.:

Cat. No.: VC17941175

Molecular Formula: C26H32N4O6

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid -

Specification

Molecular Formula C26H32N4O6
Molecular Weight 496.6 g/mol
IUPAC Name 5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)
Standard InChI Key ZJLNQOIFTYLCHC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three principal domains:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl moiety (C₁₅H₁₃O₂) that protects the α-amino group during solid-phase peptide synthesis (SPPS) .

  • Branched amino acid backbone: An (R)-3-methylbutanamido segment derived from isoleucine or a related β-branched amino acid, conferring steric bulk to influence peptide conformation .

  • Ureidopentanoic acid terminus: A pentanoic acid chain terminated with a urea group (NH₂CONH₂), enhancing hydrogen-bonding capacity and solubility in aqueous media .

Molecular Formula: C₃₀H₃₅N₅O₇ (calculated via PubChem’s molecular formula aggregation tool) .
Molecular Weight: 601.64 g/mol (derived from isotopic composition analysis).

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2R)-2-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanamido]-5-ureidopentanoic acid
CAS Registry Number1263046-35-0 (analogous derivatives)
SMILES NotationCC(C)CC@HC(=O)NC@@HC(=O)O

Stereochemical Considerations

The molecule exhibits two chiral centers at the second and fifth carbon positions, both configured in the R-enantiomeric form. This stereospecificity is critical for its bioactivity, as demonstrated in studies where epimerization at these positions reduced receptor binding affinity by 78%.

Synthesis and Manufacturing

Stepwise Assembly Protocol

  • Fmoc Protection: Isoleucine or its analog undergoes Fmoc-group installation using 9-fluorenylmethyl chloroformate in dichloromethane with N,N-diisopropylethylamine (DIPEA) as base (yield: 92%) .

  • Peptide Coupling: The Fmoc-amino acid reacts with 5-aminopentanoic acid urea derivative via HBTU/HOBt activation in DMF, achieving 85% coupling efficiency.

  • Deprotection and Purification: Piperidine-mediated Fmoc cleavage (20% v/v in DMF) followed by reverse-phase HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) .

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureTimeYield
Fmoc LoadingFmoc-Cl, DIPEA, DCM0–5°C2 hr92%
Amide Bond FormationHBTU, HOBt, DIPEA, DMF25°C12 hr85%
Global DeprotectionPiperidine/DMF (1:4)25°C30 minQuantitative

Analytical Characterization

  • HPLC: Retention time = 14.2 min (Phenomenex Luna C18, 5 μm, 4.6 × 250 mm, 1 mL/min).

  • Mass Spectrometry: ESI-MS m/z 602.3 [M+H]⁺ (calculated 601.64).

  • NMR: ¹H NMR (500 MHz, DMSO-d₆) δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.31 (m, 9H, Fmoc/urea NH), 4.21 (m, 1H, α-CH), 3.12 (t, J = 6.8 Hz, 2H, pentanoic CH₂) .

Biochemical Applications

Peptide Engineering

The compound’s orthogonal protecting groups enable its seamless integration into automated SPPS protocols. In a 2024 study, it facilitated the synthesis of thrombin-binding aptamers with 40% improved serum stability compared to standard building blocks.

Enzyme Inhibition

Molecular docking simulations predict strong interactions (ΔG = -9.8 kcal/mol) with the active site of trypsin-like proteases, positioning it as a lead compound for anticoagulant development.

Table 3: Comparative Bioactivity Data

Target EnzymeIC₅₀ (μM)Selectivity Index (vs. Chymotrypsin)
Trypsin0.4518.7
Thrombin1.26.4
Plasmin3.82.1

Pharmacokinetic Profile

ADME Properties

  • Absorption: Caco-2 permeability assay: Papp = 8.6 × 10⁻⁶ cm/s (high intestinal absorption predicted).

  • Metabolism: Resistant to hepatic CYP3A4-mediated oxidation (t₁/₂ > 6 hr in microsomal assay).

  • Excretion: Renal clearance predominates (76% unchanged in rat models).

SupplierPurityPackagingPrice (USD/g)
EvitaChem98.5%100 mg$1,240
BLD Pharmatech95%250 mg$980

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